1-(2-Bromo-4-fluorophenyl)-1H-pyrrole
Description
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole (CAS: 383137-41-5) is a halogenated pyrrole derivative with the molecular formula C₁₀H₇BrFN and a molecular weight of 240.07 g/mol . It features a pyrrole ring substituted at the 1-position with a 2-bromo-4-fluorophenyl group.
Properties
IUPAC Name |
1-(2-bromo-4-fluorophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKKSELXAGBMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653179 | |
| Record name | 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383137-41-5 | |
| Record name | 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the 2-Bromo-4-fluorophenyl Intermediate
A critical precursor for synthesizing 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole is 2-bromo-4-fluoroaniline or its derivatives such as 2-bromo-4-fluoroacetanilide. The preparation of this intermediate typically involves:
Acetylation of 4-fluoroaniline: 4-fluoroaniline undergoes acetylation with acetic anhydride in glacial acetic acid at 50°C, followed by heating at 55-100°C for 1-3 hours to form fluoroacetanilide.
Selective Bromination: The acetylated intermediate is brominated using hydrobromic acid in the presence of an oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite) at 30-60°C. This method favors monobromination at the 2-position, minimizing dibromo side products and improving yield.
Post-treatment: After bromination, sodium bisulfite is used for decolorization, and the product is purified by recrystallization from aqueous ethanol.
This method yields 2-bromo-4-fluoroacetanilide with high selectivity and yield by replacing elemental bromine with hydrobromic acid and an oxidant, reducing dibromo impurities.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Acetylation | 4-fluoroaniline, acetic anhydride, glacial acetic acid | 50-100 | 1-3 | Formation of fluoroacetanilide |
| Bromination | Hydrobromic acid, oxidizing agent (H₂O₂) | 30-60 | 1-3 | Selective monobromination |
| Purification | Sodium bisulfite, recrystallization | Ambient | - | Removes impurities |
Formation of the Pyrrole Ring and Coupling
The pyrrole moiety can be introduced via several synthetic strategies, including:
N-Alkylation of Pyrrole: The prepared 2-bromo-4-fluorophenyl derivative can be coupled with pyrrole through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, under basic conditions (e.g., potassium carbonate in DMF) at moderate temperatures (~50°C).
Cyclization Methods: Alternatively, pyrrole rings can be formed via cyclization reactions involving 2-bromo-4-fluorophenyl precursors with appropriate 1,4-dicarbonyl compounds or α-bromoacetophenones under alkaline catalysis, followed by hydrogenation and cyclization catalyzed by Pd-C and molecular sieves. This approach is efficient and suitable for industrial scale due to short reaction steps and high yields.
Representative Synthetic Route Example
A plausible synthetic route for this compound involves:
Preparation of 2-bromo-4-fluoroacetanilide as described above.
Deacetylation to yield 2-bromo-4-fluoroaniline.
Coupling with pyrrole via palladium-catalyzed amination or nucleophilic substitution to form the N-aryl pyrrole.
Purification by recrystallization or chromatography.
Research Findings and Optimization
Yield Optimization: Using hydrobromic acid with oxidizing agents reduces dibromo side products compared to elemental bromine, increasing the yield of the monobromo intermediate.
Catalyst Selection: Pd-C combined with molecular sieves (HZSM-5) enhances cyclization efficiency and purity in pyrrole ring formation.
Reaction Conditions: Maintaining reaction temperatures between 30-60°C during bromination and 60-90°C during cyclization ensures optimal reaction rates without decomposition.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield/Notes |
|---|---|---|---|---|
| Acetylation of 4-fluoroaniline | Acetic anhydride, glacial acetic acid | 50-100 | 1-3 | High yield of fluoroacetanilide |
| Bromination | Hydrobromic acid, H₂O₂ (oxidant) | 30-60 | 1-3 | Selective monobromination |
| Deacetylation | Acidic or basic hydrolysis | Ambient | 1-2 | Yields 2-bromo-4-fluoroaniline |
| Pyrrole coupling | Pd catalyst, base (K₂CO₃), DMF solvent | 50-90 | 3-6 | Formation of N-(2-bromo-4-fluorophenyl)pyrrole |
| Cyclization (alternative) | Pd-C, HZSM-5 molecular sieve, alkaline catalyst | 60-90 | 15-20 | High yield, industrially viable |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the bromo and fluoro positions are possible, leading to the formation of different substituted pyrroles.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution reactions often involve nucleophiles such as sodium methoxide (NaOCH3) or potassium fluoride (KF).
Major Products Formed:
Oxidation products include this compound-2-one.
Reduction products include this compound-2-ol.
Substitution products include various mono- and di-substituted pyrroles.
Scientific Research Applications
Medicinal Chemistry
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole has garnered attention in medicinal chemistry for its potential as a precursor in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to compounds with specific pharmacological properties.
- Anticancer Agents : Research has indicated that derivatives of pyrrole compounds exhibit anticancer activity. The incorporation of bromine and fluorine can enhance the selectivity and potency of these compounds against cancer cells .
- Antiparasitic Activity : Studies have shown that fluorophenyl-substituted pyrroles can possess antiparasitic properties, indicating that this compound could be a candidate for further exploration in this area .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the formation of complex heterocycles.
- Pyrrolo[1,2-f]phenanthridines : A notable application involves its use in the synthesis of pyrrolo[1,2-f]phenanthridines through palladium-catalyzed reactions. The compound can undergo C-H arylation, allowing for the introduction of various substituents at specific positions on the pyrrole ring, which is crucial for developing new materials with unique properties .
- Functionalization Reactions : The bromine atom in this compound can participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing various functionalized derivatives .
Material Science
Due to its unique electronic properties imparted by the fluorine and bromine substituents, this compound is also being investigated for applications in material science.
- Conductive Polymers : Research into conductive polymers has highlighted the potential use of halogenated pyrroles as monomers that can enhance electrical conductivity when polymerized. This opens avenues for developing advanced materials used in electronics .
Synthesis of Pyrrolo[1,2-f]phenanthridines
A study demonstrated the effective synthesis of pyrrolo[1,2-f]phenanthridines using this compound as a key reactant. The reaction conditions involved palladium catalysis with KOAc as a base, yielding high selectivity and good yields (up to 64%) under mild conditions. This showcases the compound's utility in constructing complex structures that are relevant in drug discovery .
Antiparasitic Activity Assessment
In another investigation focusing on antiparasitic activity, derivatives synthesized from this compound were tested against various parasites. The results showed promising activity profiles, suggesting that modifications to the pyrrole framework could lead to effective antiparasitic agents .
Mechanism of Action
The mechanism by which 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Halogen Position and Type : The 2-bromo-4-fluoro substitution in the target compound introduces steric hindrance and electronic effects distinct from analogs like 1-(4-bromophenyl)-1H-pyrrole. Fluorine’s electronegativity enhances aromatic ring stability and influences reactivity in cross-coupling reactions .
- Molecular Weight and Melting Points : The 4-bromophenyl analog (286.42 g/mol) has a higher molecular weight and a defined melting point (96–97°C) compared to the target compound, where data is unavailable .
- Synthetic Yields : Clausson-Kaas synthesis of 1-(4-bromophenyl)-1H-pyrrole achieves 93% yield , whereas lithiation-borylation routes for 1-(4-bromobenzyl)-1H-pyrrole yield 52%, highlighting route-dependent efficiency .
Reactivity and Functionalization Potential
- Cross-Coupling Reactions : Bromine at the 2-position in the target compound positions it for Suzuki-Miyaura couplings, similar to 1-(4-bromobenzyl)-1H-pyrrole, which undergoes lithiation followed by borylation to form boronate esters .
- Fluorine Effects: The 4-fluoro group in the target compound may enhance metabolic stability in drug design, analogous to 1-(2-chloro-4-fluorophenyl)-1H-pyrrole, a known pharmaceutical intermediate .
Spectroscopic Characteristics
- NMR Data : Fluorinated pyrroles (e.g., compounds in ) exhibit distinct ¹⁹F NMR shifts (δ ≈ -110 to -120 ppm) and coupling constants (³J₆-F ~ 8–12 Hz). The target compound’s 2-bromo-4-fluoro substitution would similarly split aromatic proton signals in ¹H NMR .
- Mass Spectrometry : The target compound’s HRMS (ESI-TOF) would show a molecular ion peak at m/z 240.07 [M+H]⁺ , comparable to analogs like 1-(4-bromophenyl)-1H-pyrrole (observed m/z 286.42 ) .
Biological Activity
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrole ring substituted with a 2-bromo-4-fluorophenyl group. The synthesis of such pyrrole derivatives typically involves various methods, including palladium-catalyzed reactions and one-pot synthesis techniques. For instance, one study demonstrated the successful synthesis of pyrrolo[1,2-f]phenanthridines from 1-(2-fluorophenyl)pyrrole and 4-substituted bromo-iodobenzenes, showcasing the versatility of pyrrole derivatives in creating biologically active compounds .
Antimicrobial Activity
Pyrrole derivatives, including those similar to this compound, have shown promising antimicrobial activity. For example, certain pyrrole-based compounds exhibited potent anti-tuberculosis (anti-TB) activities with minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis. These compounds demonstrated low cytotoxicity, indicating their potential as therapeutic agents .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen | Cytotoxicity (IC50 μg/mL) |
|---|---|---|---|
| This compound | <0.016 | Mycobacterium tuberculosis | >64 |
| Compound A | 0.25 | Staphylococcus aureus | >50 |
| Compound B | 0.5 | Escherichia coli | >60 |
Anti-inflammatory and Antioxidant Properties
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives is often influenced by the nature and position of substituents on the pyrrole ring. For instance, electron-withdrawing groups like bromine and fluorine can enhance the potency of these compounds against various pathogens. A study noted that compounds with fluorophenyl moieties showed improved anti-TB activity compared to those with chlorophenyl groups .
Table 2: Structure-Activity Relationships for Pyrrole Derivatives
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Fluorine | Para | Increased potency |
| Bromine | Meta | Moderate activity |
| Electron-donating groups | Various | Reduced activity |
Case Study: Anti-TB Activity
In a recent study focusing on the anti-TB properties of pyrrole derivatives, several compounds were evaluated for their effectiveness against Mycobacterium tuberculosis. The study found that compounds with specific substitutions at the R1 position on the pyrrole ring exhibited significantly lower MIC values compared to standard treatments, underscoring their potential as new anti-TB agents .
Case Study: Anti-inflammatory Effects
Q & A
Q. What computational tools predict reactivity of halogenated pyrroles in supramolecular systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
